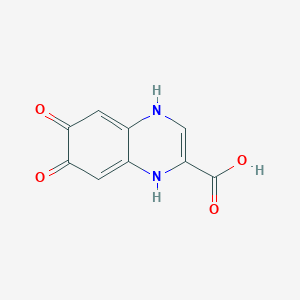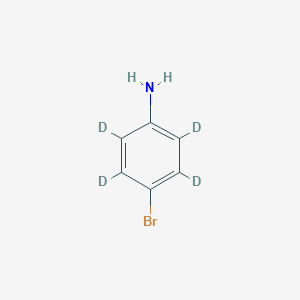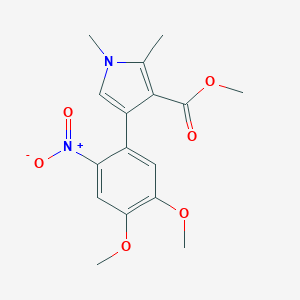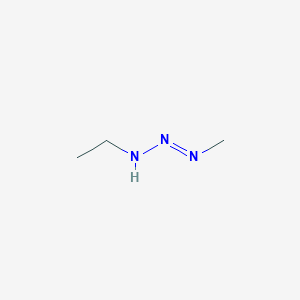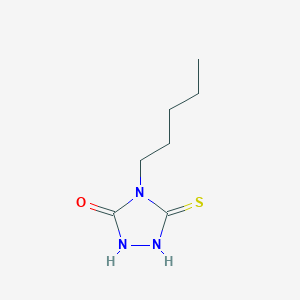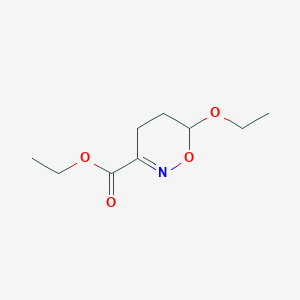
4H-1,2-Oxazine-3-carboxylicacid,6-ethoxy-5,6-dihydro-,ethylester(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate is a heterocyclic organic compound with potential applications in various fields of chemistry and biology. This compound features an oxazine ring, which is a six-membered ring containing one oxygen and one nitrogen atom. The presence of the ethoxy and carboxylate groups further enhances its chemical reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-aminocrotonate with ethyl glyoxylate in the presence of an acid catalyst. The reaction proceeds through a cyclization mechanism, forming the oxazine ring.
Industrial Production Methods
Industrial production of Ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazine N-oxides.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: The ethoxy and carboxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of oxazine N-oxides.
Reduction: Formation of dihydro-oxazine derivatives.
Substitution: Formation of various substituted oxazine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate involves its interaction with specific molecular targets. The oxazine ring can interact with enzymes and receptors, modulating their activity. The ethoxy and carboxylate groups can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 5,6-dihydro-4H-oxazine-3-carboxylate: Lacks the ethoxy group, resulting in different chemical reactivity.
Methyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 6-methoxy-5,6-dihydro-4H-oxazine-3-carboxylate: Contains a methoxy group instead of an ethoxy group.
Uniqueness
Ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate is unique due to the presence of both ethoxy and carboxylate groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
IUPAC Name |
ethyl 6-ethoxy-5,6-dihydro-4H-oxazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-3-12-8-6-5-7(10-14-8)9(11)13-4-2/h8H,3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRDVXUWZIEVIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(=NO1)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

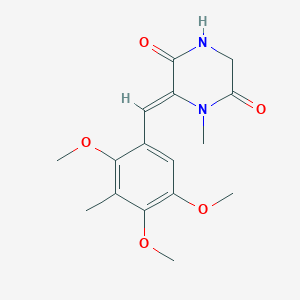
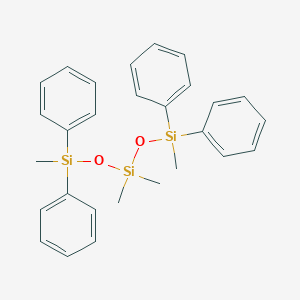
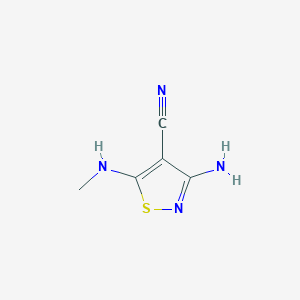
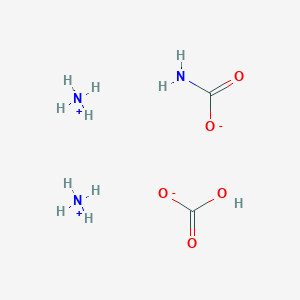
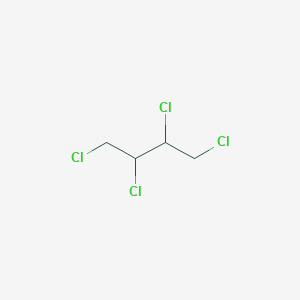
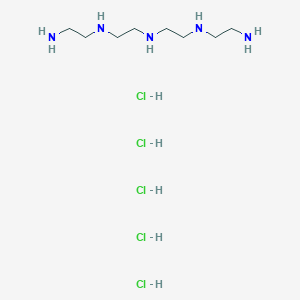
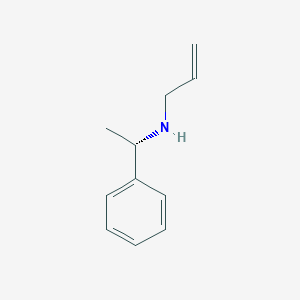
![[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B46612.png)
